molecular formula C16H11ClN4O2 B2471727 5-(3-chlorophenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170423-48-9

5-(3-chlorophenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2471727
CAS RN: 1170423-48-9
M. Wt: 326.74
InChI Key: HWVJBVZORFGBDO-UHFFFAOYSA-N
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Description

The compound “5-(3-chlorophenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of triazole-pyrimidine hybrid. These hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin layer chromatography . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .


Physical And Chemical Properties Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Triazole derivatives are widely recognized for their versatility in organic synthesis. For example, triazoles like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been employed as effective oxidizing agents for transforming pyrazolines into pyrazoles under mild conditions, suggesting a role for similar compounds in synthetic pathways (Zolfigol et al., 2006). This highlights the potential of 5-(3-chlorophenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione in facilitating chemical transformations.

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-10-5-4-8-12(9-10)20-15(22)13-14(16(20)23)21(19-18-13)11-6-2-1-3-7-11/h1-9,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVJBVZORFGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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